Cas no 2101198-20-1 (3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide)

3-アミノ-1-イソプロピル-N-メチル-N-フェニル-1H-ピラゾール-5-カルボキサミドは、ピラゾール骨格を有する高純度の有機化合物です。分子内にアミノ基とカルボキサミド基を併せ持ち、医薬品中間体や農薬原料としての応用が期待されます。特に、立体障害を生じるイソプロピル基と芳香族フェニル基を有するため、特異的な分子設計が可能です。高い化学的安定性と反応性を兼ね備えており、精密有機合成における多様な修飾反応に対応できます。また、結晶性に優れ、精製プロセスが容易である点も特徴です。

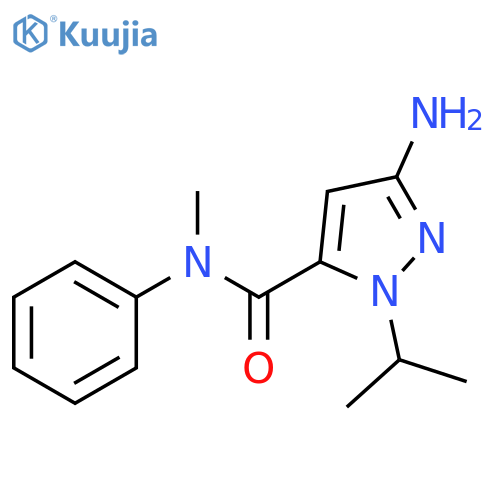

2101198-20-1 structure

商品名:3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide

CAS番号:2101198-20-1

MF:C14H18N4O

メガワット:258.318922519684

CID:5154444

3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide

- 1H-Pyrazole-5-carboxamide, 3-amino-N-methyl-1-(1-methylethyl)-N-phenyl-

-

- インチ: 1S/C14H18N4O/c1-10(2)18-12(9-13(15)16-18)14(19)17(3)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,15,16)

- InChIKey: PKLXNTGUIFHIPK-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)C)C(C(N(C)C2=CC=CC=C2)=O)=CC(N)=N1

3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB554416-250 mg |

3-Amino-1-isopropyl-N-methyl-n-phenyl-1H-pyrazole-5-carboxamide; . |

2101198-20-1 | 250MG |

€454.70 | 2022-03-01 | ||

| abcr | AB554416-500 mg |

3-Amino-1-isopropyl-N-methyl-n-phenyl-1H-pyrazole-5-carboxamide; . |

2101198-20-1 | 500MG |

€589.80 | 2022-03-01 | ||

| abcr | AB554416-1 g |

3-Amino-1-isopropyl-N-methyl-n-phenyl-1H-pyrazole-5-carboxamide; . |

2101198-20-1 | 1g |

€787.20 | 2022-03-01 | ||

| abcr | AB554416-100 mg |

3-Amino-1-isopropyl-N-methyl-n-phenyl-1H-pyrazole-5-carboxamide; . |

2101198-20-1 | 100MG |

€343.30 | 2022-03-01 |

3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

2101198-20-1 (3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide) 関連製品

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬